(1-Dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate
Overview
Description
1-Lauroyl-2-Palmitoyl-rac-glycerol is a diacylglycerol that contains lauric acid at the sn-1 position and palmitic acid at the sn-2 position . This compound is known for its role in lipid biochemistry and is often used in research related to lipid metabolism and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Lauroyl-2-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, lauric acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of 1-Lauroyl-2-Palmitoyl-rac-glycerol involves the use of enzymatic methods, where lipases are employed to catalyze the esterification of glycerol with lauric and palmitic acids. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Lauroyl-2-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products:
Oxidation: Peroxides and other oxidative derivatives.
Hydrolysis: Glycerol, lauric acid, and palmitic acid.
Scientific Research Applications
1-Lauroyl-2-Palmitoyl-rac-glycerol is widely used in scientific research, particularly in the fields of:
Chemistry: Studying lipid chemistry and the behavior of diacylglycerols.
Biology: Investigating lipid metabolism and signaling pathways.
Medicine: Exploring potential therapeutic applications related to lipid metabolism disorders.
Industry: Used in the formulation of various lipid-based products.
Mechanism of Action
The mechanism of action of 1-Lauroyl-2-Palmitoyl-rac-glycerol involves its role as a signaling molecule in lipid metabolism. It interacts with specific enzymes and receptors involved in lipid signaling pathways, influencing processes such as lipid storage, mobilization, and utilization .
Comparison with Similar Compounds
1-Palmitoyl-2-Lauroyl-rac-glycerol: Similar structure but with the positions of lauric and palmitic acids reversed.
1-Palmitoyl-rac-glycerol: Contains only palmitic acid at the sn-1 position.
Uniqueness: 1-Lauroyl-2-Palmitoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its biochemical properties and interactions in lipid metabolism .
Properties
IUPAC Name |
(1-dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-29(27-32)28-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJWTCJLKHWHHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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